2-Azetidin-3-yl-4-methyl-oxazole

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

2-Azetidin-3-yl-4-methyl-oxazole (molecular formula C₇H₁₀N₂O, molecular weight 138.17 g/mol) is a heterocyclic building block that combines a four-membered azetidine ring with a 1,3-oxazole moiety bearing a methyl substituent at the 4-position. This compound is classified within the broader family of azetidinyl-oxazole hybrids, a scaffold class recognized in medicinal chemistry for its conformational constraint, enhanced metabolic stability relative to larger saturated aza-heterocycles, and utility as a versatile intermediate in the synthesis of novel pharmaceuticals.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B8609277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azetidin-3-yl-4-methyl-oxazole
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=COC(=N1)C2CNC2
InChIInChI=1S/C7H10N2O/c1-5-4-10-7(9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3
InChIKeyDCSOPGMCSTWSKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azetidin-3-yl-4-methyl-oxazole: Procurement-Relevant Identity and Scaffold Classification


2-Azetidin-3-yl-4-methyl-oxazole (molecular formula C₇H₁₀N₂O, molecular weight 138.17 g/mol) is a heterocyclic building block that combines a four-membered azetidine ring with a 1,3-oxazole moiety bearing a methyl substituent at the 4-position . This compound is classified within the broader family of azetidinyl-oxazole hybrids, a scaffold class recognized in medicinal chemistry for its conformational constraint, enhanced metabolic stability relative to larger saturated aza-heterocycles, and utility as a versatile intermediate in the synthesis of novel pharmaceuticals [1]. It is commercially available at a typical purity of 95% and is intended exclusively for research use .

2-Azetidin-3-yl-4-methyl-oxazole: Why Regioisomeric or Scaffold-Homologous Substitution Introduces Uncontrolled Variability


Substituting 2-Azetidin-3-yl-4-methyl-oxazole with a regioisomeric azetidinyl-oxazole (e.g., 3-(azetidin-3-yl)-4-methyl-1,2-oxazole, CAS 2287287-81-2) or a methylene-spaced analog (e.g., 4-[(azetidin-3-yl)methyl]-1,3-oxazole, CAS 1785361-58-1) is not functionally equivalent [1]. These compounds differ fundamentally in connectivity, electronic distribution, and conformational degrees of freedom. The target compound features direct C–C linkage between the azetidine 3-position and the oxazole 2-position, with a methyl group at the oxazole 4-position, whereas the isoxazole isomer places the nitrogen atom adjacent to the oxygen, altering hydrogen-bonding capacity and target recognition . The methylene-spaced analog introduces an additional rotatable bond, increasing entropic penalty upon binding and altering the spatial orientation of the basic azetidine nitrogen, which can affect both pharmacokinetic properties and receptor interactions . These structural distinctions produce divergent biological activity profiles that are not predictable from class-level assumptions alone [1].

2-Azetidin-3-yl-4-methyl-oxazole: Head-to-Head and Class-Level Evidence for Differentiated Selection


Regiochemical Connectivity Defines a Distinct Chemical Space Relative to Isoxazole and Methylene-Spaced Isomers

2-Azetidin-3-yl-4-methyl-oxazole possesses a unique regiochemical connectivity among its closest analogs: the azetidine ring is attached via its 3-position directly to the 2-position of a 4-methyl-1,3-oxazole. Its nearest structural comparators, 3-(azetidin-3-yl)-4-methyl-1,2-oxazole (CAS 2287287-81-2) and 4-[(azetidin-3-yl)methyl]-1,3-oxazole (CAS 1785361-58-1), differ fundamentally in heterocycle identity (1,2-oxazole vs. 1,3-oxazole) or linker topology (direct C–C bond vs. methylene spacer), respectively . These structural differences are confirmed by the synthetic route, which employs 3-(4-methyl-oxazol-2-yl)-azetidine-1-carboxylic acid benzyl ester as a key intermediate, establishing the exact connectivity of the target compound .

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Histamine H3 Receptor Pharmacophore: Azetidinyl-Oxazole Scaffold Is Validated in Patent Claims Covering This Connectivity

The azetidinyl-oxazole scaffold, inclusive of the connectivity present in 2-Azetidin-3-yl-4-methyl-oxazole, is explicitly claimed in U.S. Patent 7,666,871 B2 as a histamine H3 receptor antagonist or inverse agonist pharmacophore [1]. The patent's generic Formula I encompasses compounds wherein R₁ and R₂ together with the nitrogen form an azetidinyl ring attached to an aryl oxazole system, with R₆ defined as –H, -halogen, or –CH₃ (corresponding to the 4-methyl substituent in the target compound) [1]. The patent discloses that representative compounds exhibit high-affinity, selective, and potent activity at the histamine H3 receptor, with therapeutic indications spanning obesity, cognitive deficiencies, narcolepsy, and other H3 receptor-related diseases [1]. In contrast, alternative azetidine-containing heterocycles such as azetidine-piperidine or azetidine-pyrrolidine hybrids lack this specific oxazole-based aryl substitution pattern and are directed toward distinct targets (e.g., MEK, CB1), limiting their interchangeability [2].

GPCR Pharmacology Histamine H3 Receptor CNS Drug Discovery

Metabolic Stability Advantage of the Azetidine Ring Over Piperidine and Pyrrolidine Isosteres

The azetidine ring provides a demonstrated metabolic stability advantage over larger saturated aza-heterocycles (piperidine, pyrrolidine) through resistance to N-dealkylation and avoidance of cyclized oxazolidine metabolite formation [1]. In a systematic investigation of azetidines as piperidine isosteres in a series of serotonin-4 partial agonists, compounds bearing the azetidine moiety were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites; instead, metabolism was directed toward oxidation on the heteroaromatic ring [1]. This property is directly relevant to 2-Azetidin-3-yl-4-methyl-oxazole, which incorporates the azetidine ring as a core structural element. In contrast, piperidine- or pyrrolidine-containing oxazole analogs (if employed as alternatives) are susceptible to CYP450-mediated N-dealkylation, which can generate reactive metabolites and shorten half-life [1].

Drug Metabolism Pharmacokinetics Scaffold Optimization

Lipophilicity Differential: Direct Attachment vs. Methylene-Spaced Azetidine-Oxazole Connectivity

The direct C–C linkage between the azetidine and oxazole rings in 2-Azetidin-3-yl-4-methyl-oxazole is predicted to confer lower lipophilicity (LogP) compared to the methylene-spaced analog 4-[(azetidin-3-yl)methyl]-1,3-oxazole (CAS 1785361-58-1), owing to reduced hydrophobic surface area and the absence of an additional methylene unit [1]. For a closely related azetidinyl-oxazole compound (CID 101678887), the computed XLogP3-AA value is 0.30 [1]. The methylene-spaced analog, with an additional –CH₂– group, is expected to increase LogP by approximately 0.5 log units based on the π contribution of a methylene group in the Hansch fragment system, although experimentally measured LogP values for both compounds are not publicly available [2].

Physicochemical Properties Lipophilicity Drug Design

2-Azetidin-3-yl-4-methyl-oxazole: Evidence-Grounded Application Scenarios for Scientific Procurement


Histamine H3 Receptor Antagonist Lead Identification and Optimization

Procure 2-Azetidin-3-yl-4-methyl-oxazole as a core scaffold for initiating histamine H3 receptor (H3R) antagonist or inverse agonist programs targeting obesity, cognitive deficiencies, or narcolepsy. The compound falls within the generic claims of U.S. Patent 7,666,871 B2, which establishes the azetidinyl-oxazole connectivity as a validated H3R pharmacophore [1]. Its 4-methyl substituent on the oxazole ring corresponds to the R₆ position defined in the patent, providing a defined starting point for SAR exploration [1].

Metabolic Stability-Driven Scaffold Replacement in CNS Programs

Use 2-Azetidin-3-yl-4-methyl-oxazole as a replacement scaffold when optimizing CNS-penetrant leads that currently employ piperidine or pyrrolidine moieties and exhibit unacceptable CYP450-mediated N-dealkylation. Based on class-level evidence, the azetidine ring resists N-dealkylation and avoids cyclized oxazolidine metabolite formation, redirecting metabolism toward the heteroaromatic ring [2]. This metabolic profile is particularly advantageous for CNS indications where prolonged target engagement and reduced reactive metabolite burden are critical.

Physicochemical Property Modulation via Regiochemical Scaffold Selection

Select 2-Azetidin-3-yl-4-methyl-oxazole over its methylene-spaced analog 4-[(azetidin-3-yl)methyl]-1,3-oxazole (CAS 1785361-58-1) when lower lipophilicity and reduced conformational flexibility are desired for improving aqueous solubility and minimizing non-specific binding . The direct C–C linkage eliminates one rotatable bond, which can reduce the entropic penalty upon target binding and improve ligand efficiency metrics in fragment-based or HTS triage campaigns [3].

Regiochemical Selectivity in Parallel SAR Libraries

Include 2-Azetidin-3-yl-4-methyl-oxazole as a distinct regioisomeric entry in parallel synthesis libraries designed to explore the SAR of azetidinyl-oxazole chemical space. Its 1,3-oxazole connectivity with direct azetidine attachment at the 2-position and a methyl group at the 4-position defines a unique vector set that is orthogonal to both the isoxazole isomer (CAS 2287287-81-2) and the methylene-spaced homolog (CAS 1785361-58-1) . This ensures comprehensive coverage of the accessible chemical space and prevents redundant screening of regioisomeric duplicates.

Quote Request

Request a Quote for 2-Azetidin-3-yl-4-methyl-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.